alpha-Tocopherol-d6 Acetate alpha-Tocopherol-d6 Acetate This stable-labeled internal standard is suited for quantitation of tocopheryl acetate by LC/MS or GC/MS Vitamin E testing applications such as quality control testing of Vitamin E fortified foods, dietary supplements, or pharmaceuticals. Tocopheryl acetate is a synthetic form of Vitamin E used as a fortifying agent, dietary supplement for Vitamin E in food or additive in vaping liquids. The U.S. Centers for Disease Control and Prevention (CDC) identified vitamin E acetate as very strong culprit of concern in the recent vaping related lung disease outbreak in the United States.

Brand Name: Vulcanchem
CAS No.: 143731-16-2
VCID: VC0135823
InChI: InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i5D3,7D3
SMILES: CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C
Molecular Formula: C31H52O3
Molecular Weight: 478.791

alpha-Tocopherol-d6 Acetate

CAS No.: 143731-16-2

Cat. No.: VC0135823

Molecular Formula: C31H52O3

Molecular Weight: 478.791

* For research use only. Not for human or veterinary use.

alpha-Tocopherol-d6 Acetate - 143731-16-2

Specification

Description This stable-labeled internal standard is suited for quantitation of tocopheryl acetate by LC/MS or GC/MS Vitamin E testing applications such as quality control testing of Vitamin E fortified foods, dietary supplements, or pharmaceuticals. Tocopheryl acetate is a synthetic form of Vitamin E used as a fortifying agent, dietary supplement for Vitamin E in food or additive in vaping liquids. The U.S. Centers for Disease Control and Prevention (CDC) identified vitamin E acetate as very strong culprit of concern in the recent vaping related lung disease outbreak in the United States.

CAS No. 143731-16-2
Molecular Formula C31H52O3
Molecular Weight 478.791
IUPAC Name [(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate
Standard InChI InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i5D3,7D3
Standard InChI Key ZAKOWWREFLAJOT-JALLZHECSA-N
SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

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